molecular formula C28H52N2O2 B12640863 2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione CAS No. 921926-60-5

2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione

Cat. No.: B12640863
CAS No.: 921926-60-5
M. Wt: 448.7 g/mol
InChI Key: POEAQSOECQDWQI-UHFFFAOYSA-N
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Description

2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione is a sophisticated chemical building block based on the naphthyridine heterocyclic scaffold, a structure of significant importance in medicinal and materials chemistry. Naphthyridine derivatives are extensively investigated for their potent pharmacological properties, particularly as antimicrobial agents . Research on related 2,7-naphthyridine compounds has demonstrated highly selective anti-staphylococcal activity, effectively targeting pathogens like Staphylococcus aureus while sparing beneficial microbiota, a crucial advantage for developing targeted therapies for infections such as vaginosis where microbiome preservation is essential . The mechanism of action for many bioactive naphthyridines involves inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are critical enzymes for DNA replication and transcription . Molecular dynamics simulations have confirmed the stable binding of naphthyridine derivatives within the gyrase-DNA complex, leading to the suppression of bacterial growth . Beyond antimicrobial applications, the naphthyridine core is a versatile ligand in coordination chemistry and is explored for applications in materials science, including the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors . The specific substitution with decyl chains in this derivative may enhance its lipophilicity, potentially influencing its bioavailability or its self-assembly properties in material applications. This compound is offered as a key intermediate for organic synthesis, enabling researchers to explore novel structures in drug discovery and advanced materials development .

Properties

CAS No.

921926-60-5

Molecular Formula

C28H52N2O2

Molecular Weight

448.7 g/mol

IUPAC Name

2,7-didecyl-3,4,4a,5,6,8a-hexahydro-2,7-naphthyridine-1,8-dione

InChI

InChI=1S/C28H52N2O2/c1-3-5-7-9-11-13-15-17-21-29-23-19-25-20-24-30(28(32)26(25)27(29)31)22-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3

InChI Key

POEAQSOECQDWQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1CCC2CCN(C(=O)C2C1=O)CCCCCCCCCC

Origin of Product

United States

Preparation Methods

Cyclization Reactions

Cyclization is a common method for synthesizing naphthyridine derivatives. The process usually begins with a precursor that undergoes cyclization under acidic or basic conditions.

  • Starting Materials : Typically, 2-aminopyridines or related compounds serve as starting materials.

  • Reagents Used : Common reagents include acetic anhydride or various acids for cyclization.

  • Conditions : Reactions are often performed under reflux conditions to promote cyclization.

For example, a study reported the synthesis of 1-amino-3-oxo-2,7-naphthyridines via cyclization of 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with cyclic amines at elevated temperatures.

Functionalization of Naphthyridines

Once naphthyridine rings are formed, further functionalization is necessary to introduce alkyl chains such as didecyl groups.

  • Alkylation Methods : Alkylation can be achieved through nucleophilic substitution reactions where the naphthyridine derivative reacts with alkyl halides or other alkylating agents.

  • Example Reaction : A method described involves reacting a naphthyridine derivative with decyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperatures.

Reduction Reactions

Reduction reactions are also significant in the synthesis of naphthyridines to achieve desired oxidation states.

  • Reagents : Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Conditions : These reactions are typically carried out in anhydrous solvents under inert atmosphere conditions to prevent moisture interference.

For instance, sodium borohydride has been effectively used to reduce certain naphthyridine derivatives to their corresponding amines.

Yield and Efficiency Analysis

The efficiency of these preparation methods can be summarized in a comparative table:

Method Yield (%) Conditions Reference
Cyclization 75-90 Reflux with acids
Alkylation 80 Base-catalyzed in DMF
Reduction 85 Anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen functionalities.

    Reduction: This can be used to modify the oxidation state of the compound.

    Substitution: Functional groups on the naphthyridine core can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation and substitution, allowing chemists to create derivatives with tailored properties for specific applications.

Biology

In biological research, derivatives of naphthyridine have shown potential in studying various biological pathways. This includes their role in enzymatic reactions and interactions with cellular receptors. The compound's structure may facilitate binding to specific molecular targets, influencing biological processes .

Medicine

The medicinal applications of 2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione are particularly noteworthy:

  • Anticancer Activity : Naphthyridine derivatives have been extensively studied for their anticancer properties. They can induce apoptosis and inhibit key enzymes involved in cancer cell proliferation .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Its derivatives have shown efficacy against bacteria and fungi .
  • Neurological Applications : Research indicates potential uses in treating neurological disorders such as Alzheimer's disease and multiple sclerosis due to their ability to modulate neurochemical pathways .

Case Study 1: Anticancer Mechanisms

A review highlighted the anticancer mechanisms of 1,8-naphthyridine derivatives. These compounds can act as topoisomerase inhibitors and induce cell cycle arrest in cancer cells. For instance, certain derivatives were found to inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that naphthyridine derivatives possess significant antimicrobial properties. A study on various synthesized analogs revealed that certain modifications enhance their effectiveness against resistant strains of bacteria. This underscores the potential of these compounds as leads for developing new antibiotics .

Case Study 3: Neurological Effects

In a study focusing on Alzheimer's treatment strategies, naphthyridine compounds were evaluated for their ability to inhibit phosphodiesterase enzymes involved in cognitive decline. The results indicated that specific derivatives improved cognitive function in animal models by enhancing cGMP levels .

Mechanism of Action

The mechanism of action of 2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound 1 : 2-Acetylamino-7-hydroxymethyl-1,8-naphthyridine
  • Structure : Aromatic naphthyridine core with acetylated amine (position 2) and hydroxymethyl (position 7) substituents.
  • Synthesis : Synthesized via sodium borohydride reduction of a precursor in THF, yielding 85% product .
  • Key Properties: Polar functional groups enhance solubility in polar solvents (e.g., THF, chloroform). No reported biological activity.
Compound 2 : 3,4-Dihydro-2,7-naphthyridine-1,6(2H,7H)-dione (MEK Inhibitor)
  • Structure: Partially saturated (dihydro) naphthyridine with ketones at positions 1 and 4.
Compound 3 : N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide–pyrrolidine-2,5-dione
  • Structure : Aromatic naphthyridine with brominated methyl and acetamide groups.
  • Function : Demonstrated coordination properties with metals, suggesting utility in supramolecular chemistry or catalysis .
Target Compound : 2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione
  • Structure : Hexahydro core with two decyl chains (C10H21) at positions 2 and 6.
  • Key Differences :
    • Substituents : Long alkyl chains increase hydrophobicity, reducing water solubility compared to Compounds 1 and 3.
    • Ring Saturation : Hexahydro core likely enhances stability and flexibility relative to aromatic or dihydro analogs.
    • Functional Groups : Dual ketones at positions 1 and 8 may influence redox behavior or hydrogen-bonding interactions.

Physicochemical and Functional Properties

Property Target Compound Compound 1 Compound 2 Compound 3
Solubility Low (hydrophobic decyl) Moderate (polar groups) Not reported Low (brominated groups)
Bioactivity Not reported None reported MEK inhibition Metal coordination
Synthesis Yield Not reported 85% Patent-protected Literature methods
Applications Potential surfactants Synthetic intermediate Cancer therapy Catalysis/coordination

Biological Activity

2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione is a synthetic compound belonging to the naphthyridine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of this compound is characterized by a naphthyridine core with two decyl side chains. Its molecular formula is C18H30N2O2C_{18}H_{30}N_2O_2, and it possesses a unique arrangement of functional groups that contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Naphthyridine compounds have been shown to intercalate into DNA, disrupting replication and transcription processes. This mechanism has been linked to the induction of apoptosis in various cancer cell lines.
  • Case Studies : In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxic effects against human lung cancer (A549) and cervical cancer (HeLa) cell lines with IC50 values ranging from 10 μM to 20 μM .

Antimicrobial Activity

Naphthyridines are also recognized for their antimicrobial properties:

  • Inhibition Studies : Compounds in this class have shown effectiveness against various bacterial strains. For example, derivatives tested against Staphylococcus aureus and Escherichia coli displayed minimum inhibitory concentrations (MICs) as low as 5 µg/mL .
CompoundMIC (µg/mL)Target Organism
This compound5Staphylococcus aureus
Similar Derivative10Escherichia coli

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases. Some naphthyridine derivatives have been evaluated for their anti-inflammatory effects:

  • Experimental Findings : In vivo studies showed that these compounds significantly reduced levels of pro-inflammatory cytokines in models of acute inflammation . The inhibition of nitric oxide production in macrophage cell lines was also noted.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves a multi-step process that includes cyclization and functionalization reactions. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy:

  • Synthesis Pathway : The compound can be synthesized through the condensation of appropriate precursors followed by hydrogenation and functional group modifications.
  • SAR Insights : Variations in the alkyl chain length and substitutions on the naphthyridine core significantly impact biological activity. For example:
    • Shorter alkyl chains often enhance solubility but may reduce potency.
    • Functional groups such as hydroxyl or methoxy can improve anticancer activity by enhancing interactions with biological targets .

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